

# Application Notes and Protocols: Synthesis of Aryl Triflates from Phenols with 2-Pyridyltriflimide

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## Compound of Interest

	2-[ <i>N,N</i> -
Compound Name:	<i>Bis(trifluoromethylsulfonyl)amino]p</i>
	<i>pyridine</i>
Cat. No.:	B131147

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## Abstract

This document provides detailed application notes and protocols for the synthesis of aryl triflates from phenols using N-(2-pyridyl)bis(trifluoromethanesulfonimide), commonly known as 2-pyridyltriflimide. Aryl triflates are versatile intermediates in organic synthesis, particularly as substrates for cross-coupling reactions. 2-Pyridyltriflimide offers a stable, crystalline, and often more selective alternative to other triflating agents like triflic anhydride. These protocols are designed to be a practical guide for laboratory use, ensuring efficient and reproducible synthesis.

## Introduction

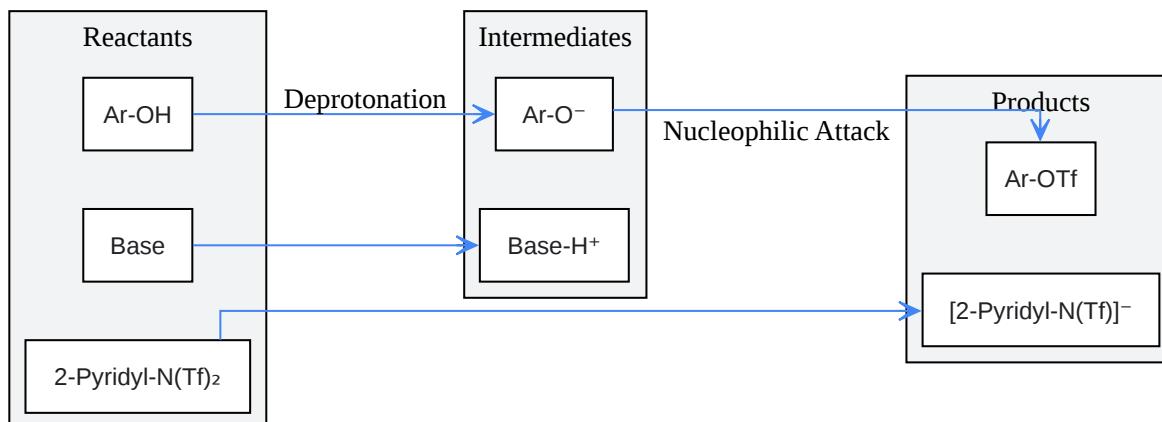
Aryl triflates are valuable precursors in synthetic organic chemistry, serving as robust substitutes for aryl halides in a myriad of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The triflate group is an excellent leaving group, facilitating reactions that might be challenging with corresponding aryl halides. The conversion of readily available phenols to aryl triflates is a key transformation. While triflic anhydride is a

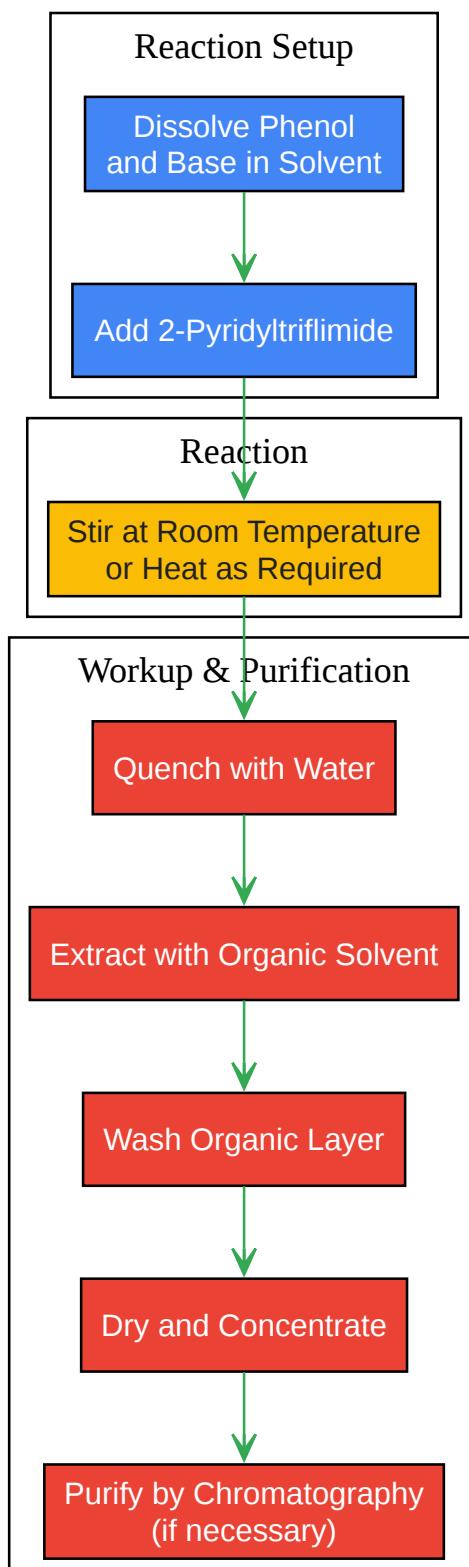
potent reagent for this purpose, its high reactivity and sensitivity to moisture can lead to side reactions and the need for strictly anhydrous conditions.

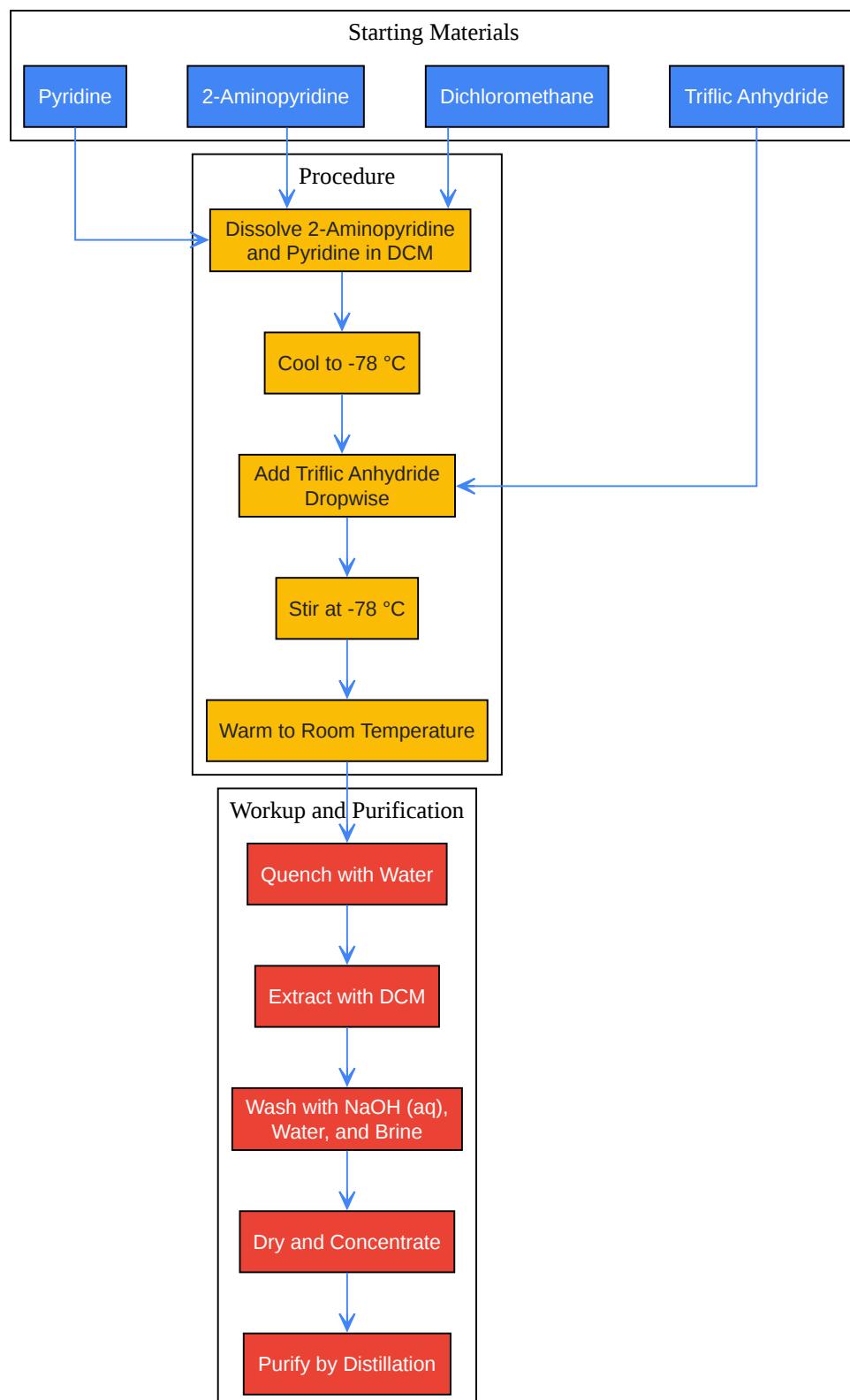
2-Pyridyltriflimide and its analogue, N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), have emerged as user-friendly alternatives.<sup>[1]</sup> These reagents are stable solids that are easier to handle and often provide higher yields and cleaner reactions, particularly for sensitive substrates. The pyridyl moiety is thought to play a role in the reaction mechanism, potentially through chelation with metal enolates in the case of ketone triflation.<sup>[1]</sup> For phenols, the reaction proceeds by the nucleophilic attack of the phenoxide ion on the sulfur atom of the triflimide.

## Reaction Mechanism and Workflow

The synthesis of aryl triflates from phenols using 2-pyridyltriflimide generally proceeds via the deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks one of the sulfonyl groups of the 2-pyridyltriflimide, displacing the 2-pyridyl-bis(trifluoromethanesulfonyl)amide anion as a leaving group.





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## References

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